4-Methyl-6-(trifluoromethyl)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

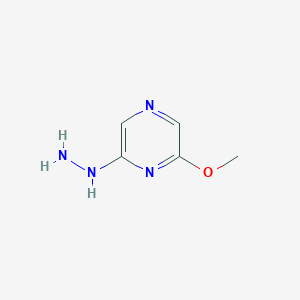

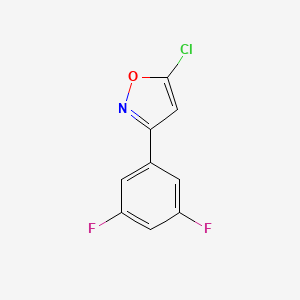

4-Methyl-6-(trifluoromethyl)nicotinic acid is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceutical agents. The presence of the trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the biological activity of molecules. This compound, in particular, has been noted for its role in the preparation of anti-infective agents and flonicamid, an insecticide.

Synthesis Analysis

The synthesis of related compounds such as methyl 6-chloro-5-(trifluoromethyl)nicotinate has been reported to be safe and economical. The process involves the trifluoromethylation of an aryl iodide using a cost-effective system comprising methyl chlorodifluoroacetate (MCDFA), KF, and CuI. This method emphasizes the importance of developing efficient processes for the synthesis of trifluoromethylated compounds, which are crucial intermediates in pharmaceutical development .

Another synthesis route for a similar compound, 4-(trifluoromethyl)nicotinic acid, starts with ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. The process includes steps such as optimized cyclization, chlorination, hydrogenolysis, and hydrolysis, resulting in a total yield of 38.6% based on the initial ethyl 4,4,4-trifluoroacetoacetate. This method is noted for its use of readily available materials and satisfactory yield, making it suitable for industrial production .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-Methyl-6-(trifluoromethyl)nicotinic acid is not detailed in the provided papers, the general structure can be inferred from the name. The molecule consists of a pyridine ring substituted with a methyl group and a trifluoromethyl group at specific positions. The trifluoromethyl group is known to significantly influence the electronic properties of the molecule due to its strong electron-withdrawing effect.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds related to 4-Methyl-6-(trifluoromethyl)nicotinic acid include trifluoromethylation, cyclization, chlorination, hydrogenolysis, and hydrolysis. These reactions are crucial for constructing the nicotinic acid framework and introducing the trifluoromethyl group, which is a key feature of the molecule that impacts its reactivity and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-6-(trifluoromethyl)nicotinic acid are not explicitly discussed in the provided papers. However, the presence of the trifluoromethyl group typically imparts unique properties to compounds, such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, which can be advantageous in drug design. The synthesis methods described suggest that the compound is stable enough to be handled and produced on an industrial scale, which is indicative of its robust physical and chemical nature .

Aplicaciones Científicas De Investigación

Crystallography

- Summary of Application : The compound “4-Methyl-6-(trifluoromethyl)nicotinic acid” has been used in the field of crystallography to study its crystal structure .

- Methods of Application : The crystal structure was solved by direct methods with the SHELXS program. All H-atoms from C, N and O atoms were positioned with idealized geometry and refined isotropic .

- Results or Outcomes : The research resulted in a detailed understanding of the crystal structure of the compound .

Biochemical Research

- Summary of Application : This compound can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase .

Pharmacological Research

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-4-2-6(8(9,10)11)12-3-5(4)7(13)14/h2-3H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZZCZADLDCJRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595956 |

Source

|

| Record name | 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-(trifluoromethyl)nicotinic acid | |

CAS RN |

261635-74-9 |

Source

|

| Record name | 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)